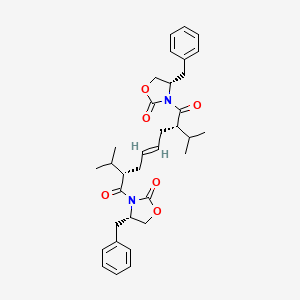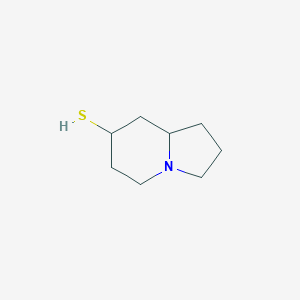![molecular formula C38H28O B13089300 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone is an organic compound with a complex aromatic structure
Preparation Methods
The synthesis of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid aromatic structure.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and pathways.
Biological Studies: Researchers explore its potential as a ligand in coordination chemistry, which can lead to the development of new catalysts and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, influencing reaction pathways and enhancing reaction rates .
Comparison with Similar Compounds
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone can be compared with similar compounds such as:
1,2-bis(4-pyridyl)ethane: This compound also serves as a ligand in coordination chemistry but has different electronic properties due to the presence of pyridine rings.
4,4’-bis(phenylethynyl)biphenyl: This compound has a similar aromatic structure but differs in its reactivity and applications due to the presence of ethynyl groups.
Properties
Molecular Formula |
C38H28O |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C38H28O/c39-38(37-25-23-36(24-26-37)35-21-17-33(18-22-35)30-9-5-2-6-10-30)27-28-11-13-31(14-12-28)34-19-15-32(16-20-34)29-7-3-1-4-8-29/h1-26H,27H2 |
InChI Key |
KKHDIFGHXWCTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13089217.png)

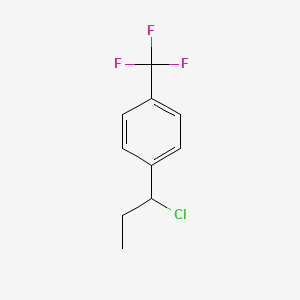
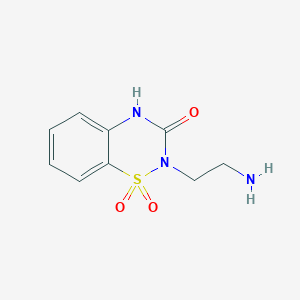

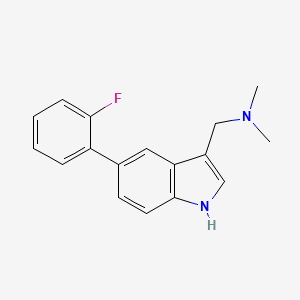
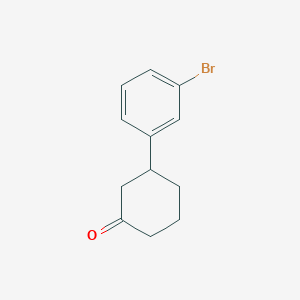

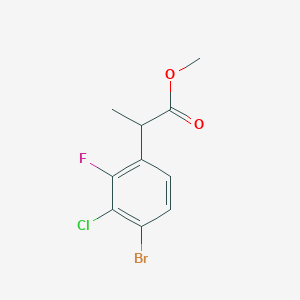
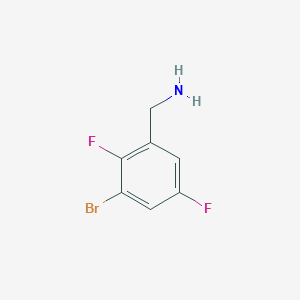
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
